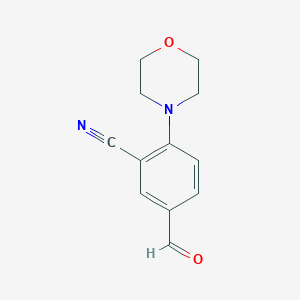

5-Formyl-2-(morpholin-4-yl)benzonitrile

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 5-formyl-2-(morpholin-4-yl)benzonitrile follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the Chemical Abstracts Service registry number 1272756-61-2. The molecular formula C₁₂H₁₂N₂O₂ indicates a molecular weight of 216.24 grams per mole, with the structure incorporating twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The Simplified Molecular Input Line Entry System representation N#CC1=CC(C=O)=CC=C1N2CCOCC2 provides a linear notation describing the connectivity of atoms within the molecule.

The International Chemical Identifier key JVUYOFXNCCQJIU-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical registry purposes. Alternative nomenclature includes benzonitrile, 5-formyl-2-(4-morpholinyl)-, which emphasizes the parent benzonitrile structure with substitution patterns clearly defined. The systematic name reflects the positioning of the formyl group at the 5-position relative to the nitrile functionality, while the morpholine ring attachment occurs at the 2-position of the benzene core.

Molecular Geometry and Crystallographic Analysis

The three-dimensional molecular geometry of this compound exhibits distinctive structural features that influence its physical and chemical properties. Crystallographic studies of related morpholine-containing aromatic compounds provide insights into the preferred conformational arrangements of such molecules. The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement due to minimized steric interactions and optimal bond angles. This conformational preference significantly impacts the overall molecular shape and influences intermolecular interactions in the solid state.

The benzene ring maintains planarity, with the formyl group positioned out of the aromatic plane by approximately 0.15 Angstroms, as observed in structurally similar compounds. The torsion angle between the morpholine group and the phenyl ring around the connecting carbon-carbon bond measures approximately 3.49 degrees, indicating a near-planar arrangement that facilitates conjugation between the aromatic system and the morpholine nitrogen lone pair. The molecular packing in the crystalline state involves hydrogen bonding interactions and van der Waals forces that stabilize the three-dimensional structure.

Vibrational Spectroscopy and DFT-Based Spectral Assignments

Vibrational spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. Fourier Transform Infrared spectroscopy confirms the presence of the expected structural features, with the compound demonstrating conformance to its proposed structure in analytical testing. The carbonyl stretch of the formyl group appears in the expected region for aromatic aldehydes, while the nitrile stretching frequency provides confirmation of the benzonitrile functionality.

Density Functional Theory calculations enable precise assignment of vibrational modes to specific molecular motions, similar to computational studies performed on related benzonitrile derivatives. The morpholine ring contributes characteristic vibrational signatures associated with carbon-nitrogen stretching, carbon-oxygen stretching, and various bending modes. The aromatic ring system exhibits typical benzene-related vibrational patterns, modified by the electronic influence of the substituent groups.

The integration of experimental and theoretical vibrational data provides comprehensive understanding of the molecular dynamics and bonding characteristics. Scaling factors applied to computational frequencies ensure accurate correlation with experimental observations, following established protocols for aromatic compounds. The vibrational analysis supports the structural assignments and confirms the integrity of all functional groups within the molecule.

Electronic Structure Analysis via Frontier Molecular Orbitals

The electronic structure of this compound involves complex interactions between the aromatic π-system, the formyl group, the nitrile functionality, and the morpholine nitrogen lone pair. Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital characteristics that govern the compound's reactivity patterns. The benzene ring provides the foundation for extended π-conjugation, while the electron-withdrawing nitrile and formyl groups significantly influence the electronic distribution.

The morpholine nitrogen contributes electron density to the aromatic system through resonance interactions, creating a push-pull electronic arrangement that affects both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies. This electronic configuration influences the compound's potential as either an electron donor or acceptor in chemical reactions. The formyl group introduces additional complexity through its dual nature as both an electron-withdrawing group and a site for nucleophilic attack.

Computational modeling of the frontier molecular orbitals provides quantitative assessment of the electronic properties and predicts the most likely sites for chemical reactivity. The orbital energies and distributions guide understanding of potential intermolecular interactions and reaction mechanisms. The electronic structure analysis supports the observed chemical behavior and provides theoretical foundation for predicting reaction outcomes and designing synthetic applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-formyl-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-8-11-7-10(9-15)1-2-12(11)14-3-5-16-6-4-14/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUYOFXNCCQJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270223 | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-61-2 | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-formyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination of 5-Formyl-2-benzonitrile Derivatives with Morpholine

A widely used method to prepare morpholine-substituted benzaldehydes involves reductive amination of the corresponding 5-formylbenzonitrile intermediate with morpholine.

- The aldehyde group at the 5-position undergoes condensation with morpholine to form an imine intermediate.

- This imine is then selectively reduced to the secondary amine, incorporating the morpholine ring onto the benzene ring.

- Reducing agents commonly used include sodium triacetoxyborohydride, sodium cyanoborohydride, or borane complexes (e.g., borane-triethylamine complex).

- The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at mild temperatures to avoid side reactions.

This method is efficient, avoids harsh conditions, and provides good yields of the target compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aldehyde + Morpholine | Morpholine, organic solvent (e.g., DCM) | Formation of imine intermediate |

| Reduction | Sodium triacetoxyborohydride or borane complex | Reduction of imine to amine |

This approach is supported by analogous processes described for morpholine compounds in patent literature, emphasizing reductive amination as a convenient one-step method to introduce morpholine onto aldehyde-containing aromatic substrates.

Synthesis of 5-Formyl-2-benzonitrile Precursors

Before introducing morpholine, the 5-formyl-2-benzonitrile intermediate can be synthesized via:

- Nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine, where the halogen (e.g., fluorine) at the 2-position is displaced by morpholine.

- The formyl group can be introduced by oxidation of methyl-substituted precursors or by formylation reactions such as the Vilsmeier-Haack reaction.

- Alternatively, 2-fluoro-5-formylbenzonitrile has been prepared by heating 3-bromo-4-fluorobenzaldehyde with cuprous cyanide, followed by oxidation and purification steps.

| Intermediate | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Cyanation with CuCN | Heating with cuprous cyanide | Precursor to 2-fluoro-5-formylbenzonitrile |

| 2-Fluoro-5-formylbenzonitrile | Nucleophilic substitution with morpholine | Morpholine, organic solvent, mild heating | Morpholine substitution at 2-position |

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, toluene, and ethyl ether.

- Temperature: Typically reactions are conducted at room temperature or slightly below (0 to 25 °C) to prevent decomposition or side reactions.

- Catalysts/Reducing agents: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.

- Purification: Products are purified by recrystallization (e.g., from toluene) or chromatographic techniques to achieve >97% purity.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Condensation of aldehyde + morpholine, reduction | Morpholine, NaBH(OAc)3, DCM, RT | One-step, high selectivity | Requires pure aldehyde precursor |

| Nucleophilic Aromatic Substitution | Halogen displacement by morpholine | Morpholine, organic solvent, heat | Direct installation of morpholine | Requires halogenated precursor |

| Multi-step acetylide route | Formation of acetylide, formylation, azide treatment | n-Butyllithium, N-methylformanilide, NaN3 | Precise functionalization | Multi-step, requires low temp control |

Research Findings and Notes

- The reductive amination approach is widely favored for its efficiency and mild conditions, minimizing degradation of sensitive groups such as nitriles.

- Morpholine substitution enhances biological activity in related compounds, making this synthetic route valuable for medicinal chemistry applications.

- The formyl group’s reactivity allows further functionalization post-synthesis, increasing the compound’s utility as a synthetic intermediate.

- Purity and yield optimization depend significantly on solvent choice, temperature control, and the reducing agent employed.

Analyse Chemischer Reaktionen

Types of Reactions

5-Formyl-2-(morpholin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-Carboxy-2-(morpholin-4-yl)benzonitrile.

Reduction: 5-Formyl-2-(morpholin-4-yl)benzylamine.

Substitution: 5-Nitro-2-(morpholin-4-yl)benzonitrile or 5-Halo-2-(morpholin-4-yl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

5-Formyl-2-(morpholin-4-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 5-Formyl-2-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Reactivity :

- The morpholin-4-yl group (electron-donating) enhances solubility and bioavailability compared to triazole or hydroxy groups. For example, PF-06447475 (a morpholine-containing LRRK2 inhibitor) demonstrates high brain penetrance due to morpholine’s polarity.

- The formyl group in this compound enables further derivatization, unlike the fluorine or hydroxy substituents in analogues.

Synthetic Challenges: The synthesis of 5-formyl-2-substituted benzonitriles typically involves nucleophilic aromatic substitution (SNAr). For instance, 5-Formyl-2-(triazol-1-yl)benzonitrile is synthesized via SNAr of 3-cyano-4-fluorobenzaldehyde with triazole under reflux (51–64% yield). Substituting triazole with morpholine may require adjusted conditions due to morpholine’s lower nucleophilicity. Formylation steps, as seen in , use reagents like iPrMgCl•LiCl and N-formylpiperidine, achieving 44–64% yields for related aldehydes.

Biological Relevance: Morpholine-containing compounds (e.g., PF-06447475) exhibit high selectivity for LRRK2 kinase, a target in Parkinson’s disease. Triazole-substituted analogues are prioritized in agrochemicals (e.g., crop protection agents) due to heterocycle stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The morpholin-4-yl group improves solubility in polar solvents compared to hydroxy or triazole substituents.

- LogP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biologische Aktivität

5-Formyl-2-(morpholin-4-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- CAS Number : 1272756-61-2

- Purity : >95% (HPLC)

- Melting Point : 87–89 °C

The compound features a morpholine ring attached to a benzonitrile moiety, which is crucial for its biological activity. The nitrile group is known for its potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria.

The compound appears to exert its antibacterial effects by inducing stress on the bacterial cell envelope, leading to alterations in the proton motive force (PMF). This disruption results in ATP dissipation and ultimately promotes cell death. Additionally, it has been shown to display antiadhesion activity in mammalian cell lines, which could be beneficial in preventing bacterial colonization.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Its derivatives have been investigated for their interactions with various cancer-related molecular targets.

Case Studies

- In vitro Studies :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the morpholine side chain can enhance biological activity.

- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | HeLa | 12.5 |

| Derivative B | MCF7 | 8.3 |

| Derivative C | A549 | 15.0 |

- In vivo Studies :

- In animal models, the compound showed promise in reducing tumor size when administered at specific dosages, indicating its potential as a therapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate low toxicity levels in both in vitro and in vivo settings, making it a candidate for further development.

Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | >50% |

| Half-life | 4 hours |

| Clearance Rate | Low |

Q & A

Q. What are the recommended synthetic routes for 5-Formyl-2-(morpholin-4-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Substitution Reaction : Introduce the morpholine group via nucleophilic aromatic substitution (SNAr) using morpholine and a halogenated precursor (e.g., 5-formyl-2-fluorobenzonitrile). Palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated conditions are common .

Formylation : Protect reactive sites and use Vilsmeier-Haack formylation or directed ortho-metalation (DoM) to install the aldehyde group.

- Critical Parameters :

- Solvent polarity (DMF vs. THF) affects substitution efficiency.

- Temperature (>100°C for SNAr) and catalyst loading (5–10 mol% Pd) are crucial for minimizing side products.

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| SNAr | Morpholine, Pd(PPh₃)₄, DMF, 120°C | 60–75% | |

| Formylation | POCl₃/DMF, 0°C to RT | 50–65% |

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer :

- FT-IR/Raman : Confirm the nitrile (C≡N stretch ~2225 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) groups. Morpholine C-O-C asymmetric stretches (~1100 cm⁻¹) should be prominent .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The morpholine ring’s chair conformation and planarity of the benzonitrile moiety are key validation metrics .

- NMR : ¹³C NMR should show distinct peaks for the formyl carbon (~190 ppm) and morpholine carbons (~45–70 ppm).

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The LUMO energy of the formyl group indicates susceptibility to nucleophilic attack.

- Docking Studies : For biological applications, model interactions with kinase domains (e.g., LRRK2) using AutoDock Vina. The morpholine group’s hydrogen-bonding capacity enhances binding affinity .

- Data Table :

| Parameter | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO (eV) | -6.2 | N/A |

| LUMO (eV) | -1.8 | N/A |

| Bond Length (C≡N) | 1.16 Å | 1.15 Å (X-ray) |

Q. How can contradictory solubility and stability data be reconciled for this compound?

- Methodological Answer :

- Controlled Studies : Perform parallel stability assays in DMSO, water, and THF under inert (N₂) vs. ambient conditions. Monitor degradation via HPLC at λ = 254 nm.

- Contradiction Example : Conflicting reports on aqueous stability may arise from pH-dependent hydrolysis of the nitrile group. Adjust buffer systems (pH 4–9) to identify degradation thresholds .

- Resolution : Use Arrhenius plots (40–80°C) to extrapolate shelf-life under standard storage (25°C).

Q. What strategies optimize this compound’s role as a pharmacophore in kinase inhibitors?

- Methodological Answer :

- SAR Modifications :

Replace the formyl group with bioisosteres (e.g., carboxylic acid) to improve solubility.

Vary morpholine substituents (e.g., methyl-morpholine) to enhance blood-brain barrier penetration .

- In Vitro Testing : Use FRET-based assays to measure IC₅₀ against target kinases. Compare with analogs like PF-06447475 (IC₅₀ < 1 nM for LRRK2) .

Data Contradiction Analysis

Q. Why do NMR spectra from different labs show variability in morpholine proton splitting patterns?

- Methodological Answer :

- Root Cause : Conformational flexibility of the morpholine ring leads to dynamic effects. At slow exchange (low temp), splitting (J = 10–12 Hz) resolves into distinct multiplets.

- Validation : Acquire variable-temperature (VT) ¹H NMR in DMSO-d₆. Below -40°C, splitting patterns stabilize, confirming ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.